molecular formula C29H32N6O B2489042 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine CAS No. 1111295-84-1

1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine

Cat. No.: B2489042
CAS No.: 1111295-84-1
M. Wt: 480.616
InChI Key: PMZYUGZKLMXMPV-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-benzyl-4-piperidone with 2-phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid under acidic conditions. This is followed by cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O/c36-29(34-19-17-32(18-20-34)22-23-7-3-1-4-8-23)25-11-14-33(15-12-25)28-27-21-26(24-9-5-2-6-10-24)31-35(27)16-13-30-28/h1-10,13,16,21,25H,11-12,14-15,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZYUGZKLMXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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